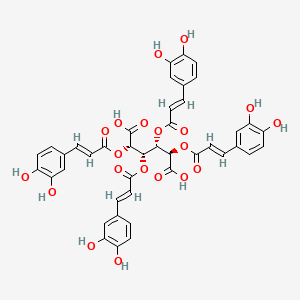

2,3,4,5-Tetracaffeoyl-D-Glucaric acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C42H34O20 |

|---|---|

分子量 |

858.7 g/mol |

IUPAC名 |

(2R,3S,4S,5S)-2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid |

InChI |

InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)59-37(39(41(55)56)61-35(53)15-7-23-3-11-27(45)31(49)19-23)38(60-34(52)14-6-22-2-10-26(44)30(48)18-22)40(42(57)58)62-36(54)16-8-24-4-12-28(46)32(50)20-24/h1-20,37-40,43-50H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t37-,38-,39-,40+/m0/s1 |

InChIキー |

AKBQIUPJJGKPLY-SPNGMBEUSA-N |

異性体SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)[C@H](OC(=O)/C=C/C3=CC(=C(C=C3)O)O)[C@H](OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,5-tetracaffeoyl-D-glucaric acid, a promising bioactive compound. The document details its natural origins, comprehensive isolation and purification protocols, and delves into its mechanism of action, specifically its role in modulating cellular signaling pathways.

Natural Sources of this compound

This compound is a derivative of caffeoyl-D-glucaric acid that has been identified and isolated from several plant species. The primary documented natural sources for this compound are:

-

Galinsoga parviflora : The aerial parts of this plant are a significant source of this compound.[1]

-

Inula japonica Thunb. : The herbs of this plant have been reported to contain this compound.

-

Gnaphalium genus : Various species within this genus are known to produce this and related caffeoyl-D-glucaric acid derivatives.[2]

While these are the most prominently cited sources, ongoing phytochemical screening of other plant species may reveal additional sources of this valuable compound.

Isolation and Purification of this compound

The isolation and purification of this compound from its natural sources is a multi-step process that requires careful execution to ensure a high-purity final product. The following is a detailed experimental protocol based on methodologies reported for its isolation from Galinsoga parviflora.[1]

Experimental Protocol: Isolation from Galinsoga parviflora

2.1.1. Plant Material and Extraction

-

Collection and Preparation : The aerial parts of Galinsoga parviflora are collected and air-dried in a shaded, well-ventilated area to prevent degradation of the bioactive compounds. Once thoroughly dried, the plant material is ground into a fine powder.

-

Extraction : The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction is usually carried out for an extended period (e.g., 48-72 hours) with occasional agitation to maximize the yield of the target compound. The process is repeated multiple times (typically three times) with fresh solvent to ensure exhaustive extraction.

-

Concentration : The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Purification

A series of chromatographic techniques are employed to isolate and purify this compound from the crude extract.

-

Initial Fractionation (Column Chromatography) : The crude extract is adsorbed onto a small amount of silica (B1680970) gel and applied to a silica gel column. The column is then eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) : Fractions showing the presence of the target compound are pooled, concentrated, and subjected to semi-preparative HPLC for further purification. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Final Purification (Recrystallization) : The purified fractions from HPLC are concentrated, and the isolated compound can be further purified by recrystallization from an appropriate solvent system to obtain a highly pure crystalline solid.

2.1.3. Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data

Quantitative data regarding the yield and purity of this compound from its natural sources are not extensively reported in the currently available literature. The yield can vary significantly based on the plant's geographical location, harvesting time, and the extraction and purification methods employed. Purity is typically assessed by HPLC, with research-grade material aiming for >95% purity.

| Plant Source | Extraction Method | Purification Method | Reported Yield | Purity | Reference |

| Galinsoga parviflora | Methanol Extraction | Silica Gel Column Chromatography, Semi-preparative HPLC | Data not available | >95% (typical for isolated compounds) | [1] |

| Inula japonica | Data not available | Data not available | Data not available | Data not available |

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant biological activity, primarily as an inhibitor of reactive oxygen species (ROS) production. Emerging research also indicates its role in modulating key cellular signaling pathways involved in inflammation.

Inhibition of Reactive Oxygen Species (ROS)

The compound has been shown to be an effective inhibitor of ROS production in stimulated neutrophils. This antioxidant activity is likely attributed to the multiple caffeoyl groups in its structure, which can act as potent free radical scavengers.

Modulation of the MAPK/NF-κB Signaling Pathway

Studies on related caffeoylglucaric and caffeoylquinic acids isolated from Inula japonica have demonstrated their ability to attenuate the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Specifically, these compounds have been shown to suppress the phosphorylation of ERK, JNK, NF-κB, and c-Jun. This suggests that this compound may exert its anti-inflammatory effects by inhibiting these critical pro-inflammatory signaling cascades.

Diagram of the Proposed Signaling Pathway Modulation:

Caption: Inhibition of the MAPK and NF-κB signaling pathways.

Experimental Workflow for Isolation and Purification:

Caption: Isolation and purification workflow.

Conclusion and Future Directions

This compound is a natural product with significant potential for therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. The detailed isolation protocol from Galinsoga parviflora provides a solid foundation for obtaining this compound for further research.

Future research should focus on:

-

Quantitative analysis : Determining the yield of this compound from various natural sources to identify the most commercially viable options.

-

Pharmacological studies : Conducting in-depth in vivo studies to validate the anti-inflammatory and antioxidant effects observed in vitro.

-

Mechanism of action : Further elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

-

Synthetic approaches : Developing efficient synthetic or semi-synthetic routes to produce this compound on a larger scale for clinical development.

This technical guide serves as a foundational resource for researchers and professionals interested in the exploration and development of this compound as a novel therapeutic agent.

References

2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a polyphenolic compound that has garnered interest for its potential therapeutic properties, primarily stemming from its potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive review of the current knowledge on this compound, including its chemical properties, natural sources, and biological activities. Due to the limited availability of data specifically for this compound, this review incorporates data from closely related caffeic acid derivatives to infer potential mechanisms of action and biological effects. This guide also details generalized experimental protocols for its extraction, purification, and biological evaluation, and visualizes its putative signaling pathways.

Chemical and Physical Properties

This compound is an ester of D-glucaric acid and four molecules of caffeic acid. Its chemical structure confers significant antioxidant potential due to the presence of multiple catechol moieties from the caffeic acid units.

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₄O₂₀ | --INVALID-LINK-- |

| Molecular Weight | 858.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid | --INVALID-LINK-- |

| Synonyms | CHEMBL4457983, ACon1_001657, BDBM50528361 | --INVALID-LINK-- |

| Physical Description | Powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -20°C for up to one month or -80°C for up to six months. | --INVALID-LINK-- |

Natural Sources and Isolation

This compound has been identified in a few plant species, suggesting its potential as a valuable natural product for therapeutic applications.

Known Natural Sources:

-

Galinsoga parviflora : The aerial parts of this plant have been found to contain 2,3,4,5-tetracaffeoylglucaric acid[1].

-

Gnaphalium genus : This compound is a caffeoyl-D-glucaric acid derivative isolated from plants of the Gnaphalium genus[2][3].

-

Inula japonica : The herbs of this plant are also a source of this compound[4].

Generalized Extraction and Purification Protocol

Caption: Generalized workflow for the extraction and purification of this compound.

Biological Activities and Mechanism of Action

Direct studies on the biological activities of this compound are limited. However, it is known to be an inhibitor of reactive oxygen species (ROS) production in stimulated neutrophils[4]. The biological activities of its constituent, caffeic acid, and related derivatives are well-documented and provide a strong basis for inferring the potential therapeutic effects of the title compound.

Antioxidant Activity

The multiple catechol groups in this compound suggest potent antioxidant activity through free radical scavenging.

Inferred Quantitative Antioxidant Activity Data (from related compounds):

| Assay | Compound | IC₅₀ (µg/mL) | Source |

| DPPH Radical Scavenging | Caffeic Acid | ~5 | [5] |

| ABTS Radical Scavenging | Caffeic Acid | 1.59 ± 0.06 | [6] |

Anti-inflammatory Activity

Caffeic acid and its derivatives are known to possess significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inferred Quantitative Anti-inflammatory Activity Data (from related compounds):

| Cell Line | Assay | Compound | IC₅₀ (µM) | Source |

| RAW 264.7 | NO Production Inhibition | Fisetin (a flavonol with similar hydroxyl groups) | ~10 | [3] |

| RAW 264.7 | TNF-α Inhibition | Fisetin | ~15 | [3] |

| RAW 264.7 | IL-6 Inhibition | Fisetin | ~20 | [3] |

Anti-cancer Activity

The glucaric acid moiety and its derivatives have been investigated for their potential in cancer prevention and therapy, partly through the inhibition of β-glucuronidase, an enzyme implicated in the release of carcinogens in the body[7]. Caffeic acid derivatives have also demonstrated cytotoxicity against various cancer cell lines.

Inferred Quantitative Cytotoxicity Data (from related compounds):

| Cell Line | Compound | IC₅₀ (µM) | Source |

| AsPC-1 (Pancreatic Cancer) | Caffeic acid derivative (5) | ~20 | [8] |

| BxPC-3 (Pancreatic Cancer) | Caffeic acid derivative (5) | ~25 | [8] |

| MCF-7 (Breast Cancer) | Caffeic acid phenethyl ester (CAPE) | ~17.6 | [9] |

Putative Signaling Pathways

Based on studies of related compounds, this compound likely exerts its anti-inflammatory effects by inhibiting key inflammatory signaling cascades.

Caption: Inferred inhibition of the NF-κB signaling pathway.

Caption: Inferred modulation of the MAPK signaling pathway.

Pharmacokinetics

There is no direct pharmacokinetic data available for this compound. However, studies on related caffeoylquinic acids suggest that these larger molecules are likely hydrolyzed by esterases in the gut and/or metabolized by the gut microbiota into smaller, more readily absorbable compounds like caffeic acid and its derivatives.

Inferred Pharmacokinetic Parameters (from Caffeic Acid, a likely metabolite):

| Parameter | Value | Species | Source |

| Tmax | ~1 hour | Human | |

| Metabolism | Undergoes sulfation and glucuronidation | Human | |

| Excretion | Primarily in urine as metabolites | Human |

Experimental Protocols

Antioxidant Activity Assays

-

Prepare a stock solution of this compound in methanol or DMSO.

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add 100 µL of each dilution to 100 µL of a 0.2 mM DPPH solution in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the sample at various concentrations to 1 mL of the diluted ABTS solution.

-

After 6 minutes, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value.

Anti-inflammatory Activity Assay

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

-

Determine the cell viability using an MTT assay to rule out cytotoxicity.

-

Calculate the percentage of NO inhibition and the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising natural compound with significant potential for therapeutic applications, largely inferred from its chemical structure and the known activities of its constituent moieties. Its presumed antioxidant and anti-inflammatory properties, likely mediated through the modulation of the NF-κB and MAPK signaling pathways, warrant further investigation.

Future research should focus on:

-

Isolation and large-scale synthesis: Developing efficient methods for obtaining pure this compound.

-

In vitro and in vivo studies: Conducting comprehensive studies to determine its specific IC₅₀ values for various biological targets, its efficacy in animal models of disease, and its detailed pharmacokinetic and toxicological profiles.

-

Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

A deeper understanding of this compound will be crucial for its potential development as a novel therapeutic agent for a range of oxidative stress and inflammation-related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential use of D-glucaric acid derivatives in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Caffeoyl-D-Glucaric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of caffeoyl-D-glucaric acid derivatives. These compounds, which are esters of caffeic acid and D-glucaric acid, are of growing interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. This document outlines the enzymatic steps involved in their synthesis, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Overview of the Biosynthetic Pathway

The biosynthesis of caffeoyl-D-glucaric acid derivatives is a multi-step process that converges two distinct metabolic pathways: the phenylpropanoid pathway, which produces caffeic acid, and a carbohydrate oxidation pathway that yields D-glucaric acid. The final step involves the esterification of these two precursors, a reaction catalyzed by a specific acyltransferase.

Biosynthesis of Caffeic Acid via the Phenylpropanoid Pathway

Caffeic acid is a key intermediate in the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid. This is the committed step of the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): This enzyme hydroxylates the aromatic ring of p-coumaroyl-shikimate or p-coumaroyl-quinate (formed by the action of hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase, HCT/HQT) to yield the corresponding caffeoyl esters.

-

Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): HCT can then convert caffeoyl-shikimate to caffeoyl-CoA, which is a direct precursor for the synthesis of chlorogenic acid (a caffeoyl ester of quinic acid) and is implicated in the pathway leading to caffeoyl-D-glucaric acid.

Biosynthesis of D-Glucaric Acid

D-Glucaric acid can be synthesized from D-glucose through a pathway that has been successfully engineered in microorganisms like E. coli. This synthetic pathway involves a series of enzymatic conversions.

Key Enzymatic Steps:

-

Myo-inositol-1-phosphate synthase (Ino1): This enzyme catalyzes the conversion of glucose-6-phosphate, derived from glucose, into myo-inositol-1-phosphate.

-

Myo-inositol monophosphatase: An endogenous phosphatase removes the phosphate (B84403) group from myo-inositol-1-phosphate to yield myo-inositol.

-

Myo-inositol oxygenase (MIOX): MIOX then oxidizes myo-inositol to produce D-glucuronic acid.

-

Uronate dehydrogenase (Udh): Finally, Udh oxidizes D-glucuronic acid to D-glucaric acid.

Final Condensation Step: Formation of Caffeoyl-D-Glucaric Acid

The final step in the biosynthesis is the esterification of D-glucaric acid with a caffeoyl group. This reaction is catalyzed by a specific hydroxycinnamoyltransferase. In tomato cotyledons, this enzyme has been identified as chlorogenate-glucarate O-hydroxycinnamoyltransferase (CGT) . This enzyme facilitates the transfer of the caffeoyl group from chlorogenic acid (5-O-caffeoylquinic acid) to D-glucaric acid, forming caffeoyl-D-glucaric acid and releasing quinic acid.[1][2]

Quantitative Data

Quantitative data for the complete biosynthesis of caffeoyl-D-glucaric acid is limited. However, data for the individual pathways and the final enzymatic step provide valuable insights.

| Parameter | Value | Organism/System | Reference |

| Chlorogenate-glucarate O-hydroxycinnamoyltransferase (CGT) Kinetics | |||

| Apparent Km for Glucaric Acid | 0.4 mM | Lycopersicon esculentum | [3] |

| Apparent Km for Chlorogenic Acid | 20 mM | Lycopersicon esculentum | [3] |

| Metabolic Engineering Yields | |||

| Glucaric Acid Titer from Glucose | > 1 g/L | Recombinant E. coli | [4] |

| Caffeic Acid Titer from Glucose | 6.17 g/L | Engineered E. coli | [5] |

Experimental Protocols

Assay for Chlorogenate-Glucarate O-hydroxycinnamoyltransferase (CGT) Activity

This protocol is adapted from methods used for similar hydroxycinnamoyltransferases.

Materials:

-

Protein extract containing CGT

-

Chlorogenic acid solution (e.g., 50 mM in buffer)

-

D-Glucaric acid solution (e.g., 10 mM in buffer)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Quenching solution (e.g., 2 M HCl or 100% methanol)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, chlorogenic acid, and D-glucaric acid.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the protein extract.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of caffeoyl-D-glucaric acid.

Extraction and Analysis of Caffeoyl-D-Glucaric Acid Derivatives by HPLC-MS

This protocol outlines a general procedure for the extraction and analysis of caffeoyl-D-glucaric acid derivatives from plant material or microbial cultures.

Materials:

-

Sample (plant tissue or microbial cell culture)

-

Extraction solvent (e.g., 80% methanol)

-

Vortex mixer and sonicator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC-MS system with a C18 column

Procedure:

-

Extraction:

-

Homogenize the sample in the extraction solvent.

-

Vortex and sonicate the mixture to ensure thorough extraction.

-

Centrifuge to pellet solid debris.

-

Collect the supernatant.

-

-

Sample Preparation:

-

Filter the supernatant through a syringe filter.

-

If necessary, concentrate the sample under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for HPLC-MS analysis (e.g., 50% methanol).

-

-

HPLC-MS Analysis:

-

Inject the prepared sample into the HPLC-MS system.

-

Use a suitable gradient elution program with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Monitor for the expected mass-to-charge ratio (m/z) of caffeoyl-D-glucaric acid and its fragments in the mass spectrometer.

-

Quantify using a standard curve of a purified caffeoyl-D-glucaric acid derivative if available.

-

Conclusion

The biosynthesis of caffeoyl-D-glucaric acid derivatives represents an intersection of primary and secondary metabolism. Understanding the enzymatic machinery involved is crucial for the potential metabolic engineering of plants or microorganisms to produce these valuable compounds. While significant progress has been made in elucidating the individual pathways, further research is needed to fully characterize the regulatory mechanisms and to optimize the production of specific caffeoyl-D-glucaric acid derivatives for pharmaceutical and other applications.

References

- 1. Enzymic synthesis of caffeoylglucaric Acid from chlorogenic Acid and glucaric Acid by a protein preparation from tomato cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Characterization of Novel Caffeoylquinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylquinic acids (CQAs) represent a diverse class of phenolic compounds ubiquitously found in the plant kingdom. Formed through the esterification of caffeic acid and quinic acid, these molecules have garnered significant scientific interest due to their broad spectrum of biological activities. While chlorogenic acid (5-O-caffeoylquinic acid) is the most well-known CQA, a growing body of research is dedicated to the discovery, isolation, and characterization of novel CQA isomers and derivatives with unique therapeutic potential. This technical guide provides an in-depth overview of the methodologies employed in the discovery and characterization of these novel compounds, presents quantitative data on their bioactivities, and illustrates the key signaling pathways they modulate.

Discovery, Isolation, and Purification of Novel Caffeoylquinic Acids

The journey from a plant source to a purified novel CQA involves a multi-step process that begins with extraction and culminates in high-purity isolation.

Experimental Workflow for Isolation and Purification

The general workflow for isolating and purifying novel CQAs from plant material is a systematic process involving extraction, fractionation, and chromatographic separation.

Detailed Experimental Protocols

1. Extraction of Caffeoylquinic Acids from Plant Material

-

Objective: To efficiently extract CQAs from the plant matrix.

-

Protocol:

-

Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

-

Solvent Selection: A mixture of ethanol and water (e.g., 70:30, v/v) is commonly used for efficient extraction of polar phenolic compounds like CQAs.

-

Extraction Method: Macerate the powdered plant material in the solvent at room temperature with constant stirring for 24-48 hours. Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 1 hour at 50°C).

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.[1]

-

2. Purification by Column Chromatography

-

Objective: To separate CQAs from other classes of compounds in the crude extract.

-

Protocol:

-

Stationary Phase: Polyamide or Sephadex LH-20 are effective stationary phases for the separation of phenolic compounds.

-

Elution: Apply the crude extract to the column and elute with a gradient of ethanol in water, starting from a low to a high concentration (e.g., 20% to 80% ethanol).

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration: Pool the fractions containing the compounds of interest and concentrate them using a rotary evaporator.[1]

-

3. High-Performance Liquid Chromatography (HPLC) for Final Purification

-

Objective: To isolate individual CQA isomers with high purity.

-

Protocol:

-

System: A preparative HPLC system equipped with a C18 column is typically used.

-

Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is employed.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where CQAs absorb strongly (around 325 nm).

-

Fraction Collection: Collect the peaks corresponding to the individual CQAs.

-

Purity Check: Assess the purity of the isolated compounds using analytical HPLC.

-

Structural Elucidation of Novel Caffeoylquinic Acids

Once a novel CQA is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the connectivity of atoms, the number and position of caffeoyl groups on the quinic acid core, and the stereochemistry of the molecule.[2][3][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that help in identifying the structural components and their linkages.[4][5]

Biological Characterization of Novel Caffeoylquinic Acids

The therapeutic potential of novel CQAs is assessed through a variety of in vitro and in vivo bioassays. This section details the protocols for key assays and presents quantitative data for selected novel CQAs.

Antioxidant Activity

The ability of CQAs to scavenge free radicals is a hallmark of their biological activity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test CQA in methanol.

-

In a 96-well plate, add a small volume of the CQA solution to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, a blue-green chromophore, to its colorless neutral form.

-

Protocol:

-

Generate the ABTS radical cation by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test CQA solution to the diluted ABTS radical solution in a 96-well plate.

-

Incubate for a short period (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Quantitative Antioxidant Activity of Novel Caffeoylquinic Acids

| Compound | Assay | IC50 / Activity | Reference |

| 4,5-di-O-caffeoylquinic acid | DPPH | 3.664 µmol Trolox eq/µmol | |

| 5-O-caffeoylquinic acid | DPPH | 2.644 µmol Trolox eq/µmol | |

| 3-O-caffeoylquinic acid | DPPH | 2.431 µmol Trolox eq/µmol | |

| 4-O-caffeoylquinic acid | DPPH | 2.378 µmol Trolox eq/µmol | |

| 4,5-di-O-caffeoylquinic acid | ABTS | 2.386 µmol Trolox eq/µmol | |

| 5-O-caffeoylquinic acid | ABTS | 1.256 µmol Trolox eq/µmol | |

| 3-O-caffeoylquinic acid | ABTS | 1.131 µmol Trolox eq/µmol | |

| 4-O-caffeoylquinic acid | ABTS | 1.086 µmol Trolox eq/µmol |

Neuroprotective Activity

Novel CQAs have shown promise in protecting neuronal cells from oxidative stress-induced damage.

1. Cell Viability (MTT) Assay in PC-12 Cells

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

-

Protocol:

-

Seed PC-12 cells in a 96-well plate and allow them to adhere.

-

Induce neuronal differentiation by treating the cells with Nerve Growth Factor (NGF).

-

Pre-treat the differentiated cells with various concentrations of the novel CQA for a specified time.

-

Induce oxidative stress by adding a neurotoxic agent such as amyloid-β peptide or hydrogen peroxide.

-

After an incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Express the results as a percentage of the control (untreated cells).

-

Quantitative Neuroprotective Effects of 3,5-di-O-caffeoylquinic acid (3,5-diCQA)

| Model System | Treatment | Effect | Quantitative Result | Reference |

| PC-12 cells | Amyloid ß peptide + 3,5-diCQA | Increased cell viability | Up to 2.8 times higher than control | [6] |

| PC-12 cells | Amyloid ß peptide + 3,5-diCQA | Decreased intracellular oxidative stress | 51.3% decrease compared to control | [6] |

| SH-SY5Y cells | Hydrogen peroxide + 3,5-diCQA | Attenuated neuronal death | Significant protective effect | [7] |

| SH-SY5Y cells | Hydrogen peroxide + 3,5-diCQA | Attenuated caspase-3 activation | Significant reduction | [7] |

| SH-SY5Y cells | Hydrogen peroxide + 3,5-diCQA | Restored intracellular glutathione (B108866) | Significant restoration | [7] |

Anti-Inflammatory Activity

CQAs can modulate inflammatory pathways, making them potential candidates for anti-inflammatory drugs.

1. Neuraminidase Inhibition Assay

-

Principle: Neuraminidase is a key enzyme in the influenza virus life cycle. This assay measures the ability of a compound to inhibit the activity of neuraminidase, often using a fluorogenic substrate.

-

Protocol:

-

In a 96-well plate, add the test CQA at various concentrations.

-

Add a solution of influenza neuraminidase enzyme.

-

Incubate for a specified time to allow for inhibitor binding.

-

Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Incubate to allow the enzymatic reaction to proceed.

-

Stop the reaction and measure the fluorescence of the product (4-methylumbelliferone).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Quantitative Neuraminidase Inhibitory Activity of Caffeic Acid Derivatives

| Compound | Neuraminidase Subtype | IC50 (µM) | Ki (µM) | Reference |

| Caffeic acid derivative 15d | N1 | 8.5 | 11.5 ± 0.25 | [8] |

| Caffeic acid derivative 15d | N2 | 7.2 | - | [8] |

Signaling Pathway Modulation by Novel Caffeoylquinic Acids

A crucial aspect of characterizing novel CQAs is understanding their mechanism of action at the molecular level. This involves elucidating the signaling pathways they modulate.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.

Novel CQAs, such as 5-O-caffeoylquinic acid (5-CQA), can activate the Nrf2 pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by CQAs, upstream kinases like MAPKs, AMPK, and PKCδ are activated, leading to the dissociation of Nrf2 from Keap1.[9] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[9]

Western Blot Analysis of Nrf2 and HO-1

-

Objective: To quantify the protein expression levels of Nrf2 and its downstream target HO-1.

-

Protocol:

-

Cell Lysis: Treat cells with the novel CQA, then lyse the cells to extract total protein. For Nrf2 translocation studies, separate nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

-

Quantitative Effects of 5-CQA on the Nrf2 Pathway

| Biomarker | Cell Line | Treatment | Fold Increase | Reference |

| Nuclear Nrf2 translocation | HepG2 | 100 µM 5-CQA (6h) | Peak translocation | [9] |

| HO-1 protein expression | HepG2 | 10-100 µM 5-CQA | Dose-dependent increase | [9] |

| GCL protein expression | HepG2 | 10-100 µM 5-CQA | Dose-dependent increase | [9] |

NF-κB and MAPK Signaling Pathways

CQAs have also been shown to modulate the NF-κB and MAPK signaling pathways, which are central to inflammation and cell survival.

Pro-inflammatory stimuli can activate receptors like Toll-like receptor 4 (TLR4), leading to the activation of the MAPK and IKK signaling cascades. The IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus and promotes the expression of inflammatory genes. Caffeoylquinic acids can inhibit this process by targeting components of the MAPK and IKK pathways, thereby exerting their anti-inflammatory effects.[10]

Conclusion

The discovery and characterization of novel caffeoylquinic acids is a rapidly advancing field with significant implications for drug development. The systematic application of modern isolation techniques, coupled with sophisticated analytical methods, allows for the identification and structural elucidation of these promising natural products. A thorough biological characterization, including the quantification of their activities and the elucidation of the underlying molecular mechanisms, is essential for translating these discoveries into novel therapeutic agents for a range of human diseases. This guide provides a comprehensive framework for researchers and scientists to navigate the key aspects of this exciting area of research.

References

- 1. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 3. worldscientific.com [worldscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The novel antioxidant 3-O-caffeoyl-1-methylquinic acid induces Nrf2-dependent phase II detoxifying genes and alters intracellular glutathione redox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caffeic acid derivatives: a new type of influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Protective Mechanisms of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

2,3,4,5-Tetracaffeoyl-D-Glucaric acid, a derivative of caffeoyl-D-glucaric acid isolated from plants of the Gnaphalium and Inula genera, has emerged as a noteworthy inhibitor of reactive oxygen species (ROS) production. This technical guide delves into its core mechanism of action, focusing on its role in mitigating oxidative stress, particularly in stimulated neutrophils. By synthesizing available data, this document provides an in-depth look at its potential therapeutic applications, supported by detailed experimental methodologies and pathway visualizations.

Mechanism of Action: Inhibition of Neutrophil Oxidative Burst

The primary mechanism of action identified for this compound is the inhibition of ROS production in stimulated neutrophils. Neutrophils, key players in the innate immune response, generate a "respiratory burst" of ROS to eliminate pathogens. However, excessive or prolonged ROS production can lead to tissue damage and contribute to inflammatory diseases.

This compound intervenes in this process, likely through a combination of direct ROS scavenging and modulation of intracellular signaling pathways that lead to ROS generation. The multiple caffeoyl moieties, which are phenolic compounds, are excellent electron donors, enabling them to neutralize free radicals directly.

Signaling Pathway of Neutrophil Activation and ROS Production

The following diagram illustrates the general signaling pathway of neutrophil activation by stimuli like phorbol (B1677699) myristate acetate (B1210297) (PMA), leading to the production of ROS, and the proposed point of intervention by this compound.

Experimental Protocols

The following outlines a standard experimental protocol for assessing the inhibitory effect of this compound on ROS production in human neutrophils.

Isolation of Human Neutrophils

-

Blood Collection: Collect venous blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Density Gradient Centrifugation: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque) and centrifuge to separate the different blood components.

-

Erythrocyte Lysis: After centrifugation, discard the upper layers and resuspend the granulocyte-rich pellet. Lyse the remaining red blood cells using a hypotonic lysis buffer.

-

Cell Purity and Viability: Assess the purity of the neutrophil preparation using light microscopy and determine cell viability using a trypan blue exclusion assay.

Measurement of Intracellular ROS Production

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 1 x 10^6 cells/mL.

-

Fluorescent Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as Dihydrorhodamine 123 (DHR 123), which fluoresces upon oxidation.

-

Compound Incubation: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined period.

-

Neutrophil Stimulation: Induce ROS production by adding a stimulant, such as phorbol myristate acetate (PMA), to the cell suspension.

-

Flow Cytometry Analysis: Measure the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence in the presence of the compound indicates inhibition of ROS production.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the neutrophil ROS inhibition assay.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides a template for how such data would be presented. The values are illustrative and based on typical ranges for similar phenolic compounds.

| Compound | Cell Type | Stimulant | Assay | Endpoint | Result (IC50) |

| This compound | Human Neutrophils | PMA | DHR 123 | Intracellular ROS | Data Not Available |

| Illustrative Phenolic Compound | Human Neutrophils | PMA | DHR 123 | Intracellular ROS | 10-50 µM |

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of neutrophil-mediated oxidative stress. Its mechanism of action, likely involving both direct ROS scavenging and modulation of the NADPH oxidase pathway, makes it a compelling candidate for further investigation in the context of inflammatory and autoimmune diseases. Future research should focus on elucidating the precise molecular targets, determining its pharmacokinetic and pharmacodynamic profiles, and evaluating its efficacy in preclinical models of inflammation. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future endeavors.

The Neuroprotective Landscape of 3,4,5-tri-O-caffeoylquinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-tri-O-caffeoylquinic acid (TCQA) and its derivatives are emerging as potent neuroprotective agents with significant therapeutic potential for neurodegenerative diseases. This technical guide synthesizes the current scientific evidence, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies that underpin their neuroprotective effects. Through a detailed examination of in vitro and in vivo studies, this document elucidates the role of these compounds in combating amyloid-β (Aβ) toxicity, mitigating oxidative stress, enhancing neurogenesis, and improving cognitive function. Key signaling pathways, including the upregulation of glycolytic enzymes and the modulation of bone morphogenetic protein (BMP) signaling, are detailed. This guide provides researchers and drug development professionals with a comprehensive overview of the neuroprotective properties of TCQA derivatives, supported by structured data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate further investigation and therapeutic development.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research has focused on the therapeutic potential of natural polyphenolic compounds, among which caffeoylquinic acid (CQA) derivatives have shown considerable promise.[1][2] In particular, 3,4,5-tri-O-caffeoylquinic acid (TCQA), a potent antioxidant, has demonstrated significant neuroprotective activities.[1][3] This document provides an in-depth analysis of the neuroprotective effects of TCQA and related derivatives, with a focus on their mechanisms of action, experimental validation, and quantitative outcomes.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of 3,4,5-tri-O-caffeoylquinic acid and its derivatives has been quantified in various experimental models. The following tables summarize key findings from in vitro and in vivo studies, providing a comparative overview of their potency and effects.

Table 1: In Vitro Neuroprotective Effects of Caffeoylquinic Acid Derivatives

| Compound | Cell Line | Insult | Concentration | Effect | Reference |

| 3,4,5-tri-O-caffeoylquinic acid (TCQA) | SH-SY5Y | Amyloid-β (Aβ) | 5, 10, 20 µM | Attenuated cytotoxicity and prevented Aβ-mediated apoptosis. Treatment with 5, 10, and 20 μM of 3,4,5-tri-CQA alone increased cell viability by 21%, 23%, and 38%, respectively. | [3] |

| 3,4,5-tri-O-caffeoylquinic acid (TCQA) | Human Neural Stem Cells (hNSCs) | Differentiation Medium | 10 µM | Induced cell cycle arrest at G0/G1 and promoted neuronal differentiation. | [1][4] |

| 1,3,5-tri-O-caffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | EC₅₀ = 17.3 µM | Significantly reduced H₂O₂-induced cell death. | [5] |

| 1,4,5-tri-O-caffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | EC₅₀ = 19.3 µM | Significantly reduced H₂O₂-induced cell death. | [5] |

| 3,5-di-O-caffeoyl-1-O-maloylquinic acid | SH-SY5Y | N-methyl-D-aspartate (NMDA) | EC₅₀ = 18.4 µM | Displayed protective effect against NMDA-induced cell injury. | [5] |

| 3,5-di-O-caffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Not specified | Attenuated neuronal death and caspase-3 activation. | [6] |

Table 2: In Vivo Neuroprotective Effects of 3,4,5-tri-O-caffeoylquinic Acid (TCQA)

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Senescence-Accelerated Mouse Prone 8 (SAMP8) | 5 mg/kg TCQA (oral) | 30 days | Significantly improved cognitive performance in the Morris water maze. | [1][2][4] |

| Senescence-Accelerated Mouse Prone 8 (SAMP8) | 5 mg/kg TCQA (oral) | 30 days | Significantly higher numbers of BrdU+/GFAP+ and BrdU+/NeuN+ cells in the dentate gyrus. | [1][4] |

Key Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 3,4,5-tri-O-caffeoylquinic acid derivatives are mediated through multiple signaling pathways. These compounds have been shown to modulate cellular processes involved in energy metabolism, oxidative stress response, and neurogenesis.

Upregulation of Energy Metabolism

One of the key mechanisms underlying the neuroprotective effects of TCQA is the enhancement of cellular energy metabolism. In the context of Aβ-induced neurotoxicity, which is often associated with mitochondrial dysfunction and ATP depletion, TCQA has been shown to upregulate key glycolytic enzymes.[3]

-

Mechanism: 3,4,5-tri-CQA treatment leads to the overexpression of phosphoglycerate mutase 1 (PGAM1) and glyceraldehyde-3-phosphate dehydrogenase (G3PDH).[3] This upregulation of glycolytic enzymes results in increased intracellular ATP levels, thereby counteracting the energy deficit induced by Aβ and protecting neuronal cells from apoptosis.[3]

References

- 1. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated cellular toxicity on SH-SY5Y cells through the upregulation of PGAM1 and G3PDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice | Aging [aging-us.com]

- 5. Isolation, structure elucidation and neuroprotective effects of caffeoylquinic acid derivatives from the roots of Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Polyphenols from Gnaphalium Species: A Technical Guide for Researchers

Abstract

The genus Gnaphalium, commonly known as cudweed, encompasses a diverse group of plants that have been staples in traditional medicine across various cultures for centuries. Modern phytochemical investigations have identified polyphenols, including flavonoids and caffeoylquinic acid derivatives, as major bioactive constituents responsible for the therapeutic properties of these species. This technical guide provides an in-depth analysis of the pharmacological properties of polyphenols derived from Gnaphalium species, with a focus on their antioxidant, anti-inflammatory, and anticancer activities. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support researchers and drug development professionals in harnessing the therapeutic potential of these natural compounds.

Introduction

Species of the genus Gnaphalium (family Asteraceae) are distributed worldwide and have a long history of use in folk medicine for treating a variety of ailments, including respiratory diseases, inflammation, and infections.[1][2] The therapeutic effects of these plants are largely attributed to their rich content of secondary metabolites, particularly polyphenols.[3] Over 125 chemical constituents have been isolated from this genus, with flavonoids, caffeoylquinic acid derivatives, and diterpenes being among the most prominent.[1][3] This guide synthesizes the current scientific knowledge on the pharmacological activities of Gnaphalium polyphenols, providing a comprehensive resource for the scientific community.

Polyphenolic Composition of Gnaphalium Species

The primary polyphenolic compounds identified in Gnaphalium species include flavonoids such as quercetin (B1663063), luteolin, and apigenin, as well as various caffeoylquinic acid derivatives.[1][4] For instance, Gnaphalium affine has been found to be rich in 5-O-caffeoylquinic acid, 3,5-O-dicaffeoylquinic acid, and luteolin.[4] The specific composition and concentration of these polyphenols can vary depending on the species, geographical location, and extraction method used.

Pharmacological Properties and Mechanisms of Action

Polyphenols from Gnaphalium species exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant properties of Gnaphalium polyphenols are primarily attributed to their ability to scavenge free radicals and chelate metal ions. In vitro assays have consistently demonstrated the potent antioxidant capacity of extracts from various Gnaphalium species. Quercetin, a major flavonoid found in Gnaphalium affine, is a well-documented antioxidant that can effectively scavenge reactive oxygen species (ROS).[5]

Table 1: In Vitro Antioxidant Activity of Gnaphalium affine Extracts

| Assay | Activity Range | Reference |

| Total Phenolic Content (TPC) | 14.62–59.30 mg GAE/g DW | [4] |

| DPPH Radical Scavenging | 16.69–129.34 mg TE/g DW | [4] |

| ABTS Radical Scavenging | 36.61–256.14 mg TE/g DW | [4] |

| Ferric Reducing Antioxidant Power (FRAP) | 33.28–113.54 mg TE/g DW | [4] |

GAE: Gallic Acid Equivalents; TE: Trolox Equivalents; DW: Dry Weight.

Anti-inflammatory Effects

Several studies have validated the traditional use of Gnaphalium species for treating inflammatory conditions. The anti-inflammatory mechanism of these polyphenols involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] Extracts from Gnaphalium affine have been shown to significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

Table 2: Anti-inflammatory Activity of Gnaphalium affine Extract in Vivo

| Animal Model | Treatment Dose | Effect | Reference |

| Carrageenan-induced paw edema in rats | 300 mg/kg | Significant reduction in paw volume | [6] |

| Carrageenan-induced paw edema in rats | 600 mg/kg | Significant reduction in paw volume | [6] |

The anti-inflammatory effects of Gnaphalium affine extract are mediated through the downregulation of the NF-κB and MAPK signaling pathways.[7] Upon stimulation by LPS, the extract inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[6] This, in turn, suppresses the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.[7]

Anticancer Activity

Polyphenols from Gnaphalium species have demonstrated cytotoxic effects against various cancer cell lines.[8][9] For example, polar extracts of Gnaphalium gracile containing gnaphalin, quercetin, and 3-methoxy quercetin exhibited significant cytotoxicity against pancreatic, colon, and prostate cancer cells.[9] The anticancer mechanisms of polyphenols are multifaceted and include the induction of apoptosis, cell cycle arrest, and modulation of protein kinase activities.[8][10] Flavonoids isolated from Gnaphalium elegans and Achyrocline bogotensis have been shown to induce apoptosis via the intrinsic caspase cascade.[8]

Table 3: Cytotoxic Activity of Gnaphalium gracile Polar Extracts

| Cancer Cell Line | EC50 (µg/mL) | Reference |

| Pancreatic (Panc 28) | 20.23 ± 1.185 | [9] |

| Androgen-dependent Prostate (LNCaP) | < 25 | [9] |

| Androgen-independent Prostate (PC-3) | 28.84 ± 1.1766 | [9] |

| Colon (HCT-116) | 34.41 ± 1.057 | [9] |

| Pancreatic (MIA PaCa) | 28.84 ± 1.1766 | [9] |

The anticancer effects of polyphenols often involve the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.[11] By inhibiting these pathways, polyphenols can suppress cancer cell growth and induce programmed cell death.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the pharmacological properties of polyphenols from Gnaphalium species.

Extraction of Polyphenols

A common method for extracting polyphenols from Gnaphalium plant material involves solvent extraction.

-

Procedure:

-

Air-dry and powder the aerial parts of the Gnaphalium species.

-

Perform Soxhlet extraction or maceration using a solvent such as ethanol or methanol.[12] For instance, in one study, polyphenols were extracted with a 60% ethanol solution for 30 minutes at 80°C.[13]

-

Concentrate the resulting extract under reduced pressure to obtain a crude extract.

-

Further fractionation can be performed using column chromatography with resins like silica (B1680970) gel or Sephadex LH-20 to isolate specific polyphenolic fractions.[1]

-

In Vitro Antioxidant Assays

-

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.[4]

-

ABTS Radical Scavenging Assay: This method is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in the pre-formed radical cation is measured spectrophotometrically.[4]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4]

In Vitro Anti-inflammatory Assays

-

Cell Culture: Rat alveolar macrophage cell lines (e.g., NR8383) or murine macrophages (e.g., RAW 264.7) are commonly used.[6][7]

-

LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6][7]

-

Nitric Oxide (NO) Measurement: The production of NO, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reaction.[6]

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

-

Western Blotting and RT-PCR: These techniques are used to analyze the expression of key proteins (e.g., phosphorylated p65, IκBα, iNOS, COX-2) and their corresponding genes in the NF-κB and MAPK signaling pathways.[6][7]

In Vivo Anti-inflammatory Model

-

Carrageenan-Induced Paw Edema: This is a standard acute inflammation model in rodents.

-

Inject a sub-plantar dose of carrageenan into the hind paw of rats to induce localized inflammation and edema.

-

Administer the Gnaphalium extract orally at different doses (e.g., 300 and 600 mg/kg) prior to carrageenan injection.[6]

-

Measure the paw volume at regular intervals using a plethysmometer to assess the anti-inflammatory effect.[6]

-

In Vitro Cytotoxicity Assay

-

MTT Assay: This colorimetric assay is used to assess cell viability.

-

Seed cancer cell lines in 96-well plates and treat with various concentrations of the Gnaphalium extract or isolated polyphenols.

-

After an incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692), which has a purple color.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance. The intensity of the color is proportional to the number of viable cells.

-

Conclusion and Future Directions

The polyphenolic constituents of Gnaphalium species possess significant antioxidant, anti-inflammatory, and anticancer properties, which substantiates their traditional medicinal uses. The mechanisms underlying these activities are beginning to be elucidated, with the modulation of the NF-κB and MAPK signaling pathways appearing to be central. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research.

Future investigations should focus on the isolation and characterization of novel polyphenols from a wider range of Gnaphalium species. In-depth studies are required to fully understand the structure-activity relationships of these compounds. Furthermore, preclinical and clinical trials are necessary to evaluate the safety and efficacy of Gnaphalium-derived polyphenols for the development of new therapeutic agents to treat oxidative stress-related diseases, inflammatory disorders, and cancer.

References

- 1. The Genus Gnaphalium L. (Compositae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxapress.com [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The antioxidant activity and active component of Gnaphalium affine extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of the extract of Gnaphalium affine D. Don in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anti-inflammatory Effect of Gnaphalium affine Through Inhibition of NF-κB and MAPK in Lipopolysaccharide-Stimulated RAW264.7 Cells and Analysis of Its Phytochemical Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Neoplastic Activity of Two Flavone Isomers Derived from Gnaphalium elegans and Achyrocline bogotensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functions of polyphenols and its anticancer properties in biomedical research: a narrative review - Bhosale - Translational Cancer Research [tcr.amegroups.org]

- 11. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repository.usmf.md [repository.usmf.md]

The Therapeutic Potential of Tetracaffeoyl Glucaric Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracaffeoyl glucaric acids, a class of polyphenol compounds, are emerging as promising therapeutic agents, primarily due to their potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on these compounds, with a focus on 2,3,4,5-tetracaffeoyl-D-glucaric acid. It details their biological activities, particularly the inhibition of reactive oxygen species (ROS), and outlines the experimental protocols used to evaluate their efficacy. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic applications of tetracaffeoyl glucaric acids.

Introduction

Glucaric acid and its derivatives have long been recognized for their role in detoxification and potential cancer-preventative effects through the inhibition of β-glucuronidase. The esterification of glucaric acid with multiple caffeic acid molecules gives rise to tetracaffeoyl glucaric acids, which exhibit enhanced biological activities. These compounds have been isolated from various plant species, including Galinsoga parviflora and those of the Gnaphalium genus. The primary therapeutic application currently under investigation is their ability to mitigate oxidative stress by inhibiting the production of reactive oxygen species.

Biological Activity: Inhibition of Reactive Oxygen Species (ROS)

The most well-documented therapeutic application of tetracaffeoyl glucaric acids is their capacity to inhibit the production of reactive oxygen species (ROS) in stimulated neutrophils.[1] ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cells and tissues, contributing to a variety of pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders.

This compound, along with other caffeoyl-glucaric and -altraric acid derivatives, has been identified as an inhibitor of the oxidative burst in human neutrophils.[1] This inhibitory action suggests a significant potential for these compounds in the management of inflammatory conditions where excessive ROS production by neutrophils plays a key pathological role.

Quantitative Data

Currently, specific IC50 values for the inhibition of ROS production by this compound are not publicly available in the primary literature. The initial research identified its inhibitory activity but did not quantify it with a specific IC50 value.[1] Further research is required to establish a precise dose-response relationship for this activity.

Table 1: Summary of Biological Activity of Tetracaffeoyl Glucaric Acid Derivatives

| Compound | Biological Activity | Target | Quantitative Data | Source |

| This compound | Inhibition of Reactive Oxygen Species (ROS) production | Stimulated neutrophils | Not Reported | [1] |

| Other Caffeoyl-Hexaric Acid Derivatives | Inhibition of Reactive Oxygen Species (ROS) production | Stimulated neutrophils | Not Reported | [1] |

Experimental Protocols

The following section details the general methodology for assessing the inhibition of ROS production in neutrophils, based on established protocols. This serves as a guide for researchers looking to investigate the activity of tetracaffeoyl glucaric acids.

Isolation of Human Neutrophils

-

Blood Collection: Collect venous blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Density Gradient Centrifugation: Isolate neutrophils using a density gradient medium such as Ficoll-Paque. Layer the diluted blood over the medium and centrifuge.

-

Cell Separation: After centrifugation, neutrophils will form a distinct layer. Carefully aspirate and collect this layer.

-

Red Blood Cell Lysis: Remove any contaminating red blood cells by hypotonic lysis.

-

Cell Washing and Resuspension: Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in a buffer appropriate for the subsequent assay.

-

Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and a viability stain (e.g., trypan blue).

Measurement of Intracellular ROS Production

This protocol utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to quantify intracellular ROS levels.

-

Cell Preparation: Adjust the concentration of isolated neutrophils to 1 × 10⁶ cells/mL in a suitable buffer (e.g., RPMI 1640).

-

Probe Loading: Incubate the cells with DCFH-DA at a final concentration of 5-10 µM for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Treatment: Wash the cells to remove excess probe and resuspend them in fresh buffer. Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified time.

-

Stimulation: Induce ROS production by adding a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).

-

Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Compare the fluorescence intensity of cells treated with the test compound to that of untreated (control) and stimulated cells to determine the percentage of inhibition.

dot

Caption: Workflow for assessing the inhibition of reactive oxygen species (ROS) production in neutrophils.

Potential Signaling Pathways

While the precise signaling pathways modulated by tetracaffeoyl glucaric acids are yet to be fully elucidated, the known mechanisms of caffeic acid and its other derivatives offer potential insights. Caffeic acid has been shown to exert anti-inflammatory effects by targeting key signaling molecules.

Inhibition of NF-κB and MAPK Pathways

Dicaffeoylquinic acid, a related compound, has been demonstrated to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is plausible that tetracaffeoyl glucaric acids share a similar mechanism of action, thereby reducing the expression of inflammatory mediators.

dot

Caption: Putative anti-inflammatory signaling pathways modulated by tetracaffeoyl glucaric acids.

Synthesis and Isolation

Isolation

This compound is a naturally occurring compound that has been isolated from the aerial parts of Galinsoga parviflora. The isolation process typically involves extraction with a suitable solvent, followed by chromatographic separation techniques to purify the compound.

Synthesis

Currently, there are no established, readily available protocols for the chemical synthesis of tetracaffeoyl glucaric acids. The synthesis of D-glucaric acid itself can be achieved through the oxidation of glucose. However, the subsequent regioselective esterification with four molecules of caffeic acid presents a significant synthetic challenge. Future research into developing efficient synthetic routes is crucial for advancing the therapeutic development of these compounds.

Future Directions and Conclusion

Tetracaffeoyl glucaric acids represent a promising class of compounds with significant therapeutic potential, particularly in the realm of antioxidant and anti-inflammatory applications. The ability of this compound to inhibit ROS production in neutrophils highlights its potential for treating a range of inflammatory disorders.

However, to fully realize this potential, further research is imperative. Key areas for future investigation include:

-

Quantitative Pharmacological Studies: Determining the IC50 values and conducting comprehensive dose-response studies for ROS inhibition are critical next steps.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by tetracaffeoyl glucaric acids will provide a deeper understanding of their therapeutic effects.

-

In Vivo Studies: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of these compounds.

-

Synthetic Methodologies: The development of efficient and scalable synthetic routes for tetracaffeoyl glucaric acids is essential for producing the quantities required for extensive preclinical and clinical research.

References

solubility and stability of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid in DMSO

An In-depth Technical Guide on the Solubility and Stability of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent used in preclinical research and drug discovery. This document synthesizes available data to offer guidance on the proper handling, storage, and use of this compound in a laboratory setting.

Physicochemical Properties

This compound is a complex polyphenolic molecule. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| CAS Number | 1419478-52-6 | [1][2] |

| Molecular Formula | C₄₂H₃₄O₂₀ | [1][3] |

| Molecular Weight | 858.71 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [2][4] |

Solubility in DMSO

The solubility of this compound in DMSO has been determined by suppliers and is crucial for the preparation of stock solutions for in vitro assays.

| Parameter | Value | Notes | Source |

| Solubility in DMSO | 100 mg/mL | Requires ultrasonication for dissolution. | [1][2][4] |

| Molar Concentration | 116.45 mM | Calculated from the solubility in mg/mL. | [1][2][4] |

Key Consideration: The hygroscopic nature of DMSO can significantly affect the solubility of this compound. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions to ensure maximum solubility.[2][4]

Stability in DMSO

The stability of this compound in DMSO is critical for maintaining its chemical integrity and biological activity during storage.

| Condition | Storage Temperature | Duration of Stability | Source |

| In Solvent (DMSO) | -80°C | 6 months | [1][2][4] |

| In Solvent (DMSO) | -20°C | 1 month | [1][2][4] |

| Solid Form | 4°C | Not specified, store sealed and away from moisture. | [1][2][4] |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard procedure for preparing a concentrated stock solution of this compound in DMSO.

-

Weighing: Accurately weigh a precise amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.59 mg.

-